molecular formula C19H23NO B4630771 4-isopropyl-N-(3-phenylpropyl)benzamide

4-isopropyl-N-(3-phenylpropyl)benzamide

Cat. No. B4630771
M. Wt: 281.4 g/mol
InChI Key: BHMDTVXMLXYSOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aromatic amide-functionalized polymers showcases the intricate processes involved in creating complex compounds like 4-isopropyl-N-(3-phenylpropyl)benzamide. One approach involves the reaction of poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide in toluene/tetrahydrofuran, leading to the quantitative yield of ω-amidopolystyrene. This method emphasizes the role of amide functionalization in polymer chemistry (Summers & Quirk, 1998).

Molecular Structure Analysis

The molecular structure and intermolecular interactions of benzamide derivatives, such as those similar to 4-isopropyl-N-(3-phenylpropyl)benzamide, have been extensively studied. For instance, X-ray structure analysis and Hirshfeld surface analysis provide insights into the crystal packing and stabilization mechanisms of these compounds, highlighting the importance of hydrogen bonding and π-interactions in their solid-state structure (Saeed et al., 2020).

Chemical Reactions and Properties

The reactivity and chemical behavior of compounds akin to 4-isopropyl-N-(3-phenylpropyl)benzamide can be explored through various chemical reactions, such as the Bischler-Napieralski reaction. This reaction transforms N-(4-aryl-4-hydroxybutyl)benzamides into 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating the potential for structural modification and the creation of novel chemical entities (Browne, Skelton, & White, 1981).

Physical Properties Analysis

The physical properties of aromatic amides and their derivatives, including solubility, molecular weight, and thermal stability, are crucial for their application in material science and polymer chemistry. For instance, polyamides derived from α, α’-Bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-Diisopropylbenzene exhibit excellent solubility and thermal stability, making them suitable for high-performance materials (Liaw et al., 2002).

Chemical Properties Analysis

Investigations into the chemical properties of benzamide derivatives, such as their reactivity towards different chemical agents and conditions, shed light on their versatility and potential applications in synthetic chemistry. The formation of ion-associate complexes, for example, plays a significant role in understanding the interactions between bioactive molecules and receptor sites, offering insights into drug design and pharmacology (Mostafa et al., 2023).

properties

IUPAC Name

N-(3-phenylpropyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-15(2)17-10-12-18(13-11-17)19(21)20-14-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-13,15H,6,9,14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMDTVXMLXYSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenylpropyl)-4-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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